N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Functionalization of the Phenyl Ring: Introduction of the acetamide group to the phenyl ring through acylation reactions.
Esterification: The propoxy group is introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different functional groups.
Acetamide Derivatives: Compounds with the acetamide functional group attached to different aromatic systems.
Uniqueness
N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
110766-31-9 |
---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
[3-(4-acetamidophenyl)-6-oxo-4,5-dihydro-1H-pyridazin-4-yl]methyl propanoate |
InChI |
InChI=1S/C16H19N3O4/c1-3-15(22)23-9-12-8-14(21)18-19-16(12)11-4-6-13(7-5-11)17-10(2)20/h4-7,12H,3,8-9H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
GSHMGVMCMNYNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.